molecular formula C10H6O4S2 B1222727 2-Thenoyl peroxide CAS No. 30930-49-5

2-Thenoyl peroxide

Cat. No. B1222727
CAS RN: 30930-49-5
M. Wt: 254.3 g/mol
InChI Key: UGAYSOYUISAMLO-UHFFFAOYSA-N
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Description

2-Thenoyl peroxide is a chemical compound . It has been used in medication and cosmetic products . The molecular formula of 2-Thenoyl peroxide is C10H6O4S2 .


Molecular Structure Analysis

The molecular structure of 2-Thenoyl peroxide consists of 10 carbon atoms, 6 hydrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . The average mass is 254.282 Da and the monoisotopic mass is 253.970749 Da .

Scientific Research Applications

1. Thermal Decomposition and Kinetics

Research by Schuetz et al. (1966) focused on the thermal decomposition of various substituted bis-(thenoyl) peroxides, including derivatives of 2- and 3-thenoic acids. They investigated the effect of electron-releasing and electron-withdrawing substituents on the decomposition rates, finding a general trend where electron-releasing substituents increase the rate of decomposition, whereas electron-withdrawing groups decrease it. This study is significant in understanding the kinetic behavior and stability of 2-thenoyl peroxide in various conditions, which is crucial for its application in scientific research and industrial processes (Schuetz, Gruen, Byrne, & Brennan, 1966).

2. Role in Radical Formation and Chemical Reactions

Another aspect of 2-thenoyl peroxide's application is its role in the formation of radicals and subsequent chemical reactions. The decomposition of 2-thenoyl peroxide in iodobenzene, particularly in the presence of copper(II)chloride, leads to the production of iodophenyl2-thenoates, as observed by Hashimoto et al. (1973). The study suggests that the 2-thenoyloxylation reaction involves the addition of a 2-thenoyloxy radical to an aromatic nucleus, followed by rapid oxidation. This finding highlights the compound's potential in facilitating specific organic transformations, making it a valuable reagent in synthetic chemistry (Hashimoto, Koike, & Okahata, 1973).

3. Applications in Environmental Chemistry

In the broader context of environmental chemistry, peroxides like 2-thenoyl peroxide have been studied for their role in advanced oxidation processes. Neyens and Baeyens (2003) reviewed the application of hydrogen peroxide in treating various inorganic and organic pollutants. Although not directly about 2-thenoyl peroxide, this research underscores the importance of peroxides in environmental remediation processes. Peroxides can be activated using transition metal salts or UV light to form highly reactive radicals, effective in degrading hazardous organic pollutants in water. This aspect of peroxide chemistry is essential for the development of sustainable and efficient methods for water treatment and pollution control (Neyens & Baeyens, 2003).

properties

IUPAC Name

thiophene-2-carbonyl thiophene-2-carboperoxoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4S2/c11-9(7-3-1-5-15-7)13-14-10(12)8-4-2-6-16-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAYSOYUISAMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OOC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184919
Record name 2-Thenoyl peroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thenoyl peroxide

CAS RN

30930-49-5
Record name Peroxide, bis(2-thienylcarbonyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30930-49-5
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Record name 2-Thenoyl peroxide
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Record name 2-Thenoyl peroxide
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Record name Bis(2-thienylcarbonyl) peroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
RD SCHUETZ, DM TELLER - The Journal of Organic Chemistry, 1962 - ACS Publications
A new series of symmetrical 5, 5'-disubstituted bis (2-thenoyl) peroxides was prepared, with thesubstituents chloro, bromo, methyl,<-butyl, and nitro groups. The unsymmetrical 5-…
Number of citations: 14 pubs.acs.org
DM Teller - 1959 - search.proquest.com
The effect of substituents on the rate of spontaneous thermal decomposition of substituted bis (2-thenoyl) peroxides in carbon tetrachloride has been investigated. A new series of …
Number of citations: 0 search.proquest.com
FM Gruen - 1964 - search.proquest.com
Michigan State University, Ph.D., 1964 Page 1 65-6078 GRUEN, Fred Martin, 1915– SYNTHESIS AND STUDY OF DECOMPOSITION RATES OF SOME BIS-(THENOYL)--PEROXIDES. …
Number of citations: 0 search.proquest.com
MC Ford, D MacKay - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… The compounds formed by the decomposition of 2-thenoyl peroxide (I) in aromatic solvents can be … BREITENBACH and KARLINGER showed that 2-thenoyl peroxide (I} was an efficient …
Number of citations: 0 pubs.rsc.org
DR Byrne, SR Burton, A Chiu, F Kabbe… - Journal of Chemical …, 1972 - ACS Publications
The presentpaper describes the effect of various systems (carbocylic, as well as heterocyclic), on the decomposition rates of acyl peroxides. Systems studiedinclude benzoyl-, 1-…
Number of citations: 0 pubs.acs.org
RD Schuetz, FM Gruen, DR Byrne… - Journal of Heterocyclic …, 1966 - Wiley Online Library
The effect of various substituents on the rates of thermal decomposition of substituted bis‐(thenoyl) peroxides has been investigated. Nine unreported peroxides were prepared, …
Number of citations: 7 onlinelibrary.wiley.com
橋本静信, 小池和太郎, 大山正記 - 日本化学会誌, 1972 - jlc.jst.go.jp
… Table 1 Effect of CuC12 on the reaction of 2-thenoyl peroxide with cumenea) … 2-thenoyl peroxide in the presence of cupric chloride at 80C. The ratios of isomers and the relative rates for …
Number of citations: 3 jlc.jst.go.jp
RD Schuetz, JL Shea - The Journal of Organic Chemistry, 1965 - ACS Publications
Information concerning the behavior of free radicals formed in the decomposition of-butyl perthenoates was obtained by the preparation of sixsuch compounds and making an …
Number of citations: 6 pubs.acs.org
D MacKay - Canadian Journal of Chemistry, 1966 - cdnsciencepub.com
… Lilteli~ise, 2-thenoyl peroxide reacts with solvents mainly through 2-thenoyloxy radicals, although there was also some indication of the involvement of 2-thienyl radicals (5). Other …
Number of citations: 16 cdnsciencepub.com
BD Baigrie, J Brennan, JIG Cadogan, J Cook… - Journal of the …, 1975 - pubs.rsc.org
… Di-2-thenoyl peroxide behaved differently on decomposition in DMAD, giving dimethyl thenoylmaleate (20%). the trans-isomer being absent, and trimethyl 5-methoxyfuran-2,3,4-…
Number of citations: 4 pubs.rsc.org

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